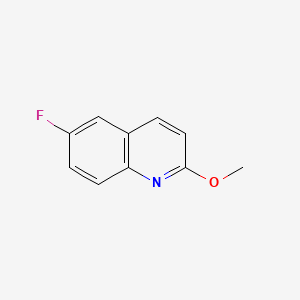

6-Fluoro-2-methoxyquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZUSOWUSDBAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682437 | |

| Record name | 6-Fluoro-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226808-76-9 | |

| Record name | 6-Fluoro-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 6-Fluoro-2-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

CAS Number: 1226808-76-9

6-Fluoro-2-methoxyquinoline is a fluorinated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry. The strategic incorporation of a fluorine atom and a methoxy group onto the quinoline core significantly influences its physicochemical properties and biological activity, making it a compound of interest for drug discovery and development.

This technical guide provides a comprehensive overview of the available data on this compound, including its properties, synthesis, and potential biological relevance.

Physicochemical Properties

Precise experimental data for the physical properties of this compound are not extensively reported in publicly available literature. However, based on the analysis of structurally similar compounds, the following properties can be inferred.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 6-Fluoro-2-methylquinoline | 6-Methoxyquinoline |

| CAS Number | 1226808-76-9 | 1128-61-6 | 5263-87-6 |

| Molecular Formula | C₁₀H₈FNO | C₁₀H₈FN | C₁₀H₉NO |

| Molecular Weight | 177.18 g/mol | 161.18 g/mol [1] | 159.18 g/mol |

| Appearance | Solid (inferred) | Solid | Colorless to light yellow liquid[2] |

| Melting Point | Data not available | 49-53 °C | 18-20 °C |

| Boiling Point | Data not available | Data not available | 140-146 °C at 15 mmHg |

| Solubility | Likely soluble in polar organic solvents | Data not available | Soluble in alcohol, insoluble in water[2] |

Note: The properties for this compound are largely inferred due to a lack of specific experimental data in the cited literature.

Synthesis and Experimental Protocols

General Synthetic Strategies for Substituted Quinolines

Several established methods for quinoline synthesis could be adapted for this compound. These include:

-

Skraup Synthesis: This classic method involves the reaction of an aniline (in this case, p-fluoroaniline) with glycerol, sulfuric acid, and an oxidizing agent. Subsequent methoxylation at the 2-position would be required.

-

Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones.

-

Combes Quinoline Synthesis: This involves the reaction of an aniline with a β-diketone.

-

Friedländer Synthesis: This method condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

A plausible synthetic approach could involve the cyclization of a suitably substituted aniline derivative. For instance, a synthesis of 3-fluoro-6-methoxyquinoline has been described involving the reaction of p-anisidine with 2-fluoromalonic acid in the presence of phosphorus oxychloride, followed by hydrogenolysis.[3] A similar strategy could potentially be adapted.

Illustrative Experimental Workflow for Synthesis of a Related Compound

The following diagram illustrates a general workflow for the synthesis and purification of a substituted quinoline, based on common laboratory practices.

Biological Activity and Potential Applications in Drug Development

The biological activity of this compound has not been specifically detailed in the available research. However, the quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties. The introduction of fluorine and methoxy groups can further modulate this activity.

Established Roles of the Quinoline Scaffold

Quinoline derivatives are known to possess a broad spectrum of biological activities, including:

-

Anticancer: Many quinoline-based compounds have been investigated as anticancer agents.[2]

-

Antibacterial: The fluoroquinolone class of antibiotics, which features a fluorinated quinoline core, is a testament to the antibacterial potential of these scaffolds. They often act by inhibiting bacterial DNA gyrase and topoisomerase IV.[2]

-

Antimalarial: Quinine and its synthetic analogs like chloroquine are classic examples of quinoline-based antimalarial drugs.

-

Anti-inflammatory: Certain quinoline derivatives have demonstrated anti-inflammatory properties.[2]

Influence of Fluorine and Methoxy Substituents

The presence of a fluorine atom can enhance a molecule's metabolic stability, binding affinity, and lipophilicity, which are all critical parameters in drug design. The methoxy group can also influence the electronic properties and metabolic profile of the compound.

Hypothesized Biological Targets and Signaling Pathways

Given the known activities of related compounds, this compound and its derivatives could potentially interact with several key biological targets and signaling pathways.

-

Bacterial Topoisomerases: As a fluoroquinolone analog, there is a high probability that this compound or its derivatives could inhibit bacterial DNA gyrase and topoisomerase IV, disrupting bacterial DNA replication.

-

Kinase Signaling Pathways: Many small molecule kinase inhibitors feature heterocyclic scaffolds. It is plausible that derivatives of this compound could be developed to target protein kinases involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR or MAPK/ERK pathways.

Future Research Directions

The lack of extensive data on this compound presents a clear opportunity for further investigation. Future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a robust and scalable synthetic route, along with complete characterization of its physicochemical properties.

-

Biological Screening: A broad-based biological screening against various cancer cell lines, bacterial strains, and other relevant targets to identify its primary biological activities.

-

Mechanism of Action Studies: Once a significant biological activity is identified, detailed mechanistic studies should be undertaken to elucidate the specific molecular targets and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand the contribution of different functional groups to its biological activity and to optimize its potency and selectivity.

References

6-Fluoro-2-methoxyquinoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological activities of 6-Fluoro-2-methoxyquinoline. The information is curated for researchers, scientists, and professionals involved in drug discovery and development, offering a foundational understanding of this fluorinated quinoline derivative.

Core Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models due to the limited amount of published experimental characterization for this specific compound.

| Property | Value | Data Type |

| Molecular Formula | C₁₀H₈FNO | - |

| Molecular Weight | 177.18 g/mol | - |

| CAS Number | 1226808-76-9 | - |

| Boiling Point | 259.4 ± 20.0 °C at 760 mmHg[1] | Predicted |

| Flash Point | 110.7 ± 21.8 °C[1] | Predicted |

| Refractive Index | 1.589[1] | Predicted |

| LogP | 2.38250[2] | Predicted |

| Polar Surface Area (PSA) | 22.12 Ų[2] | Predicted |

| Melting Point | Not available | - |

| pKa | Not available | - |

| Solubility | Not available | - |

Synthesis of this compound

Proposed Experimental Protocol: Methoxylation of 2-Chloro-6-fluoroquinoline

Materials:

-

2-Chloro-6-fluoroquinoline

-

Sodium methoxide (solid or as a solution in methanol)

-

Methanol (anhydrous)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for reflux and workup

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

-

Silica gel for column chromatography (for purification)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-6-fluoroquinoline in anhydrous methanol under an inert atmosphere.

-

Addition of Base: To the stirred solution, add a stoichiometric excess (typically 1.5 to 2.0 equivalents) of sodium methoxide. The addition can be done portion-wise if using solid sodium methoxide, or dropwise if using a solution in methanol.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by TLC, observing the disappearance of the starting material spot and the appearance of the product spot.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess sodium methoxide with a dilute acid (e.g., acetic acid or dilute HCl).

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Specific biological data for this compound is not currently available in the public domain. However, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry, and the presence of a fluorine atom often enhances metabolic stability and binding affinity.[2] Fluoroquinolone derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial and anticancer properties.[2]

Hypothesized Antibacterial Mechanism of Action

Based on the known mechanism of action of fluoroquinolone antibiotics, it is hypothesized that this compound could act as an antibacterial agent by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Caption: Hypothesized antibacterial mechanism of this compound.

References

Spectroscopic Data and Analysis of 6-Fluoro-2-methoxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data for the compound 6-Fluoro-2-methoxyquinoline. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. It also outlines general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are derived from the known chemical shifts of the quinoline scaffold and the substituent effects of the fluoro and methoxy groups.

Table 1: Predicted ¹H NMR Data for this compound

| Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 6.8 - 7.0 | d | 8.5 - 9.0 |

| H-4 | 7.9 - 8.1 | d | 8.5 - 9.0 |

| H-5 | 7.6 - 7.8 | dd | 9.0 - 9.5, 2.5 - 3.0 |

| H-7 | 7.2 - 7.4 | ddd | 9.0 - 9.5, 8.5 - 9.0, 2.5 - 3.0 |

| H-8 | 7.8 - 8.0 | dd | 8.5 - 9.0, 5.0 - 5.5 |

| OCH₃ | 4.0 - 4.2 | s | - |

Note: Predicted values are for a deuterochloroform (CDCl₃) solvent. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound

| Position | Predicted Chemical Shift (ppm) |

| C-2 | 162 - 164 |

| C-3 | 110 - 112 |

| C-4 | 135 - 137 |

| C-4a | 127 - 129 |

| C-5 | 122 - 124 (d, J ≈ 25 Hz) |

| C-6 | 158 - 160 (d, J ≈ 250 Hz) |

| C-7 | 118 - 120 (d, J ≈ 21 Hz) |

| C-8 | 130 - 132 (d, J ≈ 7 Hz) |

| C-8a | 144 - 146 |

| OCH₃ | 55 - 57 |

Note: Predicted values are for a deuterochloroform (CDCl₃) solvent. The carbon atoms in the fluorinated ring are expected to show coupling with the ¹⁹F nucleus, resulting in doublets (d) with characteristic coupling constants (J).

Table 3: Expected Mass Spectrometry Data for this compound

| m/z (charge/mass ratio) | Interpretation |

| 177.06 | Molecular ion [M]⁺ |

| 162.04 | [M - CH₃]⁺ |

| 148.04 | [M - CHO]⁺ |

| 134.03 | [M - CH₃ - CO]⁺ |

| 120.02 | [M - C₂H₃O]⁺ |

Note: The fragmentation pattern is predicted based on typical fragmentation of quinoline and methoxy-substituted aromatic compounds. The exact masses are calculated for the most abundant isotopes.

Experimental Protocols

The following are generalized protocols for obtaining NMR and mass spectrometry data for quinoline derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a spectrometer operating at a frequency of 400 MHz or higher.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum on the same instrument.

-

Typical spectral parameters: spectral width of 200-250 ppm, pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with the ionization technique (e.g., methanol or acetonitrile for electrospray ionization).

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Typical ESI source parameters: capillary voltage of 3-5 kV, nebulizing gas pressure of 20-40 psi, and a drying gas flow rate of 5-10 L/min at a temperature of 250-350 °C.

-

For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

-

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis and the logical relationship of the data in structure elucidation.

Navigating the Physicochemical Landscape of 6-Fluoro-2-methoxyquinoline: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific quantitative data on the solubility and stability of 6-Fluoro-2-methoxyquinoline. This technical guide, therefore, leverages data from structurally similar quinoline derivatives to provide a predictive overview and detailed experimental frameworks for researchers to determine these critical parameters. The information presented herein serves as a foundational resource for initiating laboratory investigations.

Introduction

This compound is a substituted quinoline derivative of interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and the incorporation of a fluorine atom and a methoxy group is anticipated to modulate its physicochemical properties, including solubility, stability, and biological activity. Understanding these characteristics is paramount for its handling, formulation, and development as a potential therapeutic agent or advanced material. This guide provides a comprehensive overview of the predicted solubility and stability of this compound, based on analogous compounds, and furnishes detailed experimental protocols for their empirical determination.

Predicted Physicochemical Properties

The physicochemical properties of this compound can be inferred from its constituent functional groups and data from structurally related compounds. The quinoline core imparts a degree of hydrophobicity, while the fluorine atom at the 6-position is expected to increase lipophilicity. The methoxy group at the 2-position can influence both electronic and steric factors.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and suitability for various applications. While specific data for this compound is unavailable, the general solubility trends of quinoline derivatives suggest it is likely to be poorly soluble in aqueous media and more soluble in organic solvents.

Predicted Solubility in Common Solvents

Based on the behavior of analogous compounds such as 6-methoxyquinoline and other fluorinated quinolines, the following solubility profile can be anticipated.[1][2][3]

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Very Low | The molecule is predominantly hydrophobic. The basic quinoline nitrogen may be protonated in acidic conditions, which could slightly enhance solubility.[3] |

| Polar Aprotic | DMSO, DMF | High | These solvents are effective in solvating a broad range of organic molecules.[4] |

| Polar Protic | Ethanol, Methanol | Moderate to Low | The compound is expected to be more soluble in alcohols than in water, though its hydrophobicity may restrict high solubility.[5] |

| Non-Polar | Dichloromethane, Chloroform | Moderate | The aromatic and largely non-polar nature of the quinoline ring suggests solubility in chlorinated solvents.[4] |

Experimental Protocol for Thermodynamic Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of a solid compound in a given solvent.[4]

Materials and Reagents:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to vials containing a known volume of each test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[4]

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated HPLC method.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted supernatant from the calibration curve.

-

Calculate the solubility by multiplying the determined concentration by the dilution factor.

-

Workflow for Thermodynamic Solubility Determination

Workflow for thermodynamic solubility determination.

Stability Profile

The stability of a compound under various environmental conditions is a critical parameter for its storage, handling, and formulation. Key factors influencing stability include pH, light, and temperature.

Predicted Stability of this compound

Based on the general stability of quinoline derivatives, the following stability profile is predicted.[3][5]

| Condition | Predicted Stability | Rationale |

| pH (Acidic) | Likely Stable | Quinolines are generally stable in acidic conditions, where the ring nitrogen is expected to be protonated.[3] |

| pH (Neutral) | Likely Stable | Expected to be stable in neutral aqueous solutions for typical experimental durations.[3] |

| pH (Basic) | Potential for Degradation | High pH may lead to degradation, although specific pathways for this compound are not documented.[5] |

| Photostability | Potential for Instability | Aromatic systems can be susceptible to photodegradation. The introduction of a methoxy group at certain positions in quinolones has been shown to enhance photostability.[6] Experimental verification is crucial. |

| Thermal Stability | Likely Stable | The quinoline ring is a robust aromatic system, suggesting good thermal stability at standard temperatures. The presence of fluorine substituents generally enhances thermal stability.[7] |

Experimental Protocols for Stability Assessment

This protocol is designed to assess the degradation of the compound across a range of pH values.

Materials and Reagents:

-

This compound

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 12)

-

HPLC system

-

Temperature-controlled incubator or water bath

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Add an aliquot of the stock solution to each of the acidic, basic, and buffer solutions to achieve a known final concentration.

-

-

Incubation:

-

Store the solutions at a controlled temperature (e.g., 40 °C or 60 °C) to accelerate degradation.

-

Protect the samples from light.

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Neutralize the acidic and basic samples if necessary before analysis.

-

Analyze the samples by HPLC to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

-

-

Data Analysis:

-

Plot the percentage of the remaining parent compound against time for each pH condition.

-

Determine the degradation rate constant and half-life at each pH.

-

Workflow for pH Stability Testing

Workflow for pH stability testing.

This protocol follows the principles outlined in the ICH Q1B guideline.[8]

Materials and Reagents:

-

This compound (solid and in solution)

-

Photostability chamber equipped with a light source that meets ICH Q1B requirements (cool white fluorescent and near-UV lamps).

-

Transparent and light-resistant sample containers.

-

HPLC system.

Procedure:

-

Sample Preparation:

-

Place the solid compound in a transparent container.

-

Prepare a solution of the compound in a suitable solvent and place it in both transparent and light-resistant (control) containers.

-

-

Exposure:

-

Expose the samples in the transparent containers to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8]

-

Store the control samples in the dark under the same temperature conditions.

-

-

Analysis:

-

After the exposure period, visually inspect the samples for any changes in appearance.

-

Analyze both the exposed and control samples by HPLC to determine the extent of degradation and the formation of photoproducts.

-

Logical Relationship in Photostability Assessment

Logical relationship in photostability assessment.

Thermogravimetric Analysis (TGA) is a standard method for assessing the thermal stability of a solid material.[7]

Apparatus:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Sample Preparation:

-

Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA pan.

-

-

TGA Analysis:

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

-

Record the mass of the sample as a function of temperature.

-

-

Data Analysis:

-

The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass loss at different temperatures, providing a clear indication of the compound's thermal stability.

-

Conclusion

While specific experimental data for this compound is not yet publicly available, this technical guide provides a robust framework for its physicochemical characterization. By leveraging data from analogous quinoline derivatives, researchers can form reasonable predictions about its solubility and stability profiles. The detailed experimental protocols and workflows presented herein offer a clear path for the empirical determination of these crucial parameters, which are fundamental for advancing the research and development of this promising compound.

References

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Buy this compound-3-carboxylic acid (EVT-13297754) [evitachem.com]

- 6. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. bfarm.de [bfarm.de]

The Strategic Role of Fluorine Substitution in Quinoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of a Single Atom

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antibacterial, antimalarial, anticancer, and antifungal properties. The strategic modification of this privileged structure is a key focus of drug discovery. Among the various chemical modifications, the introduction of fluorine has emerged as a particularly powerful strategy.

Fluorine, the most electronegative element, possesses a unique combination of properties—small atomic size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high C-F bond strength, and the ability to modulate the electronic properties of adjacent functional groups.[1] These characteristics allow for the fine-tuning of a molecule's physicochemical and pharmacological profile. Judicious placement of fluorine atoms can profoundly enhance metabolic stability, improve membrane permeability, increase binding affinity to biological targets, and alter the pKa of nearby groups, thereby optimizing a compound's overall drug-like properties.[1][2][3]

This technical guide provides an in-depth exploration of the role of fluorine substitution in quinoline compounds, summarizing key structure-activity relationship (SAR) data, detailing relevant experimental protocols, and visualizing the underlying mechanisms of action.

Physicochemical and Pharmacokinetic Impact of Fluorination

The introduction of fluorine into the quinoline scaffold imparts significant changes that are critical for drug development:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450.[4] By replacing a metabolically vulnerable C-H bond with a C-F bond, chemists can block "soft spots" prone to oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[2][5]

-

Lipophilicity and Permeability: Fluorine's effect on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, aiding in membrane permeation, polyfluorinated motifs like the trifluoromethyl (-CF3) group can also enhance this property.[1][6] This modulation is crucial for optimizing a drug's ability to reach its target, including penetration of the blood-brain barrier.[3]

-

Acidity and Basicity (pKa): Due to its powerful electron-withdrawing nature, fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[1][2] This modification alters the ionization state of the molecule at physiological pH, which can in turn influence solubility, receptor binding, and oral absorption.

-

Binding Affinity and Conformation: Fluorine can participate in favorable electrostatic interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's active site.[7] This can lead to enhanced binding affinity and increased potency.[1] Furthermore, fluorine substitution can influence the conformational preferences of a molecule, locking it into a bioactive shape that is optimal for target engagement.[2][3]

The following diagram illustrates the logical relationship between fluorine's intrinsic properties and its impact on the resulting drug characteristics.

Role in Antibacterial Activity: The Fluoroquinolones

The most prominent success story of fluorine in quinoline chemistry is the development of the fluoroquinolone class of antibiotics. The addition of a fluorine atom at the C-6 position of the quinolone ring was a breakthrough, dramatically increasing the potency and broadening the antibacterial spectrum compared to their non-fluorinated predecessors like nalidixic acid.[8][9]

Mechanism of Action

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[10][11] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. The drug traps the enzyme-DNA complex in a state where the DNA is cleaved, leading to irreversible double-strand breaks and subsequent bacterial cell death.[12][13][14] The C-6 fluorine atom is known to enhance the binding to the DNA gyrase complex.[8]

The diagram below outlines this mechanism of action.

Structure-Activity Relationship (SAR) for Antibacterial Activity

Decades of research have established clear SAR for fluoroquinolones:[15]

-

C-3 Carboxylic Acid & C-4 Carbonyl: Essential for binding to DNA gyrase and antibacterial activity.[15]

-

N-1 Substituent: A cyclopropyl group (as in ciprofloxacin) is often optimal for broad and potent activity.[16]

-

C-6 Fluorine: Crucial for high potency and increased cell penetration.[8] Its introduction can improve DNA gyrase complex binding by 2- to 17-fold.[8]

-

C-7 Substituent: Typically a nitrogen-containing heterocycle (e.g., piperazine ring), which influences the antibacterial spectrum, potency, and pharmacokinetic properties.[17]

-

C-8 Position: Substitution with another fluorine or a methoxy group can increase activity.[16]

Role in Anticancer Activity

More recently, fluorinated quinolines have been extensively investigated as potent anticancer agents. They exert their effects through various mechanisms, most notably by targeting human topoisomerases, similar to their antibacterial action, and by inhibiting key signaling pathways involved in cancer cell proliferation and survival.

Mechanism of Action and Signaling Pathways

Fluorinated quinolines can induce apoptosis and cell cycle arrest in cancer cells by targeting several key proteins:[11][16]

-

Human Topoisomerase II Inhibition: Like some established chemotherapeutics (e.g., doxorubicin), certain fluoroquinolones can poison human topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[12]

-

Kinase Inhibition: Many quinoline derivatives are potent inhibitors of tyrosine kinases that are often dysregulated in cancer. Targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and kinases in the PI3K/Akt/mTOR pathway.[1][14]

-

Tubulin Polymerization Inhibition: Some derivatives act as antimitotic agents by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[14]

The following diagram depicts the inhibition of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer quinolines.

Quantitative Data: Anticancer Activity

The position and number of fluorine substitutions significantly impact anticancer potency. The following table summarizes IC₅₀ values for a series of fluorinated quinoline derivatives against a triple-negative breast cancer (TNBC) cell line.

| Compound ID | Fluorine Substitution Pattern | IC₅₀ vs. MDA-MB-468 (μM)[9] | IC₅₀ vs. MCF7 (μM)[9] |

| 6a | 3' (meta)-F | 4.0 | 10.0 |

| 6b | 4' (para)-F | 4.0 | 10.0 |

| 6c | 2',4' (ortho, para)-di-F | 8.0 | 27.0 |

| 6d | 3',4' (meta, para)-di-F | 4.0 | 12.0 |

| 6e | 4' (para)-CF₃ | 20.0 | 60.0 |

| 6f | 3' (meta)-F, 4'-OCH₂Ph | 2.0 | 5.0 |

Data sourced from ACS Omega.[9]

The data reveals that mono-fluorination at the meta or para position (6a, 6b) provides significant potency.[9] A trifluoromethyl group (6e) is less effective than a single fluorine atom in this scaffold.[9] Notably, combining a meta-fluorine with a para-benzyloxy group (6f) further enhances activity, demonstrating synergistic effects of substitutions.[9]

Role in Antimalarial and Antifungal Activity

Fluorinated quinolines have also shown promise in treating parasitic and fungal infections.

-

Antimalarial Activity: Quinolines like chloroquine are historic antimalarials. Fluorinated derivatives, including fluoroquinolone antibiotics like ciprofloxacin, exhibit activity against Plasmodium falciparum, the parasite responsible for malaria.[18][19] They are thought to target the parasite's DNA gyrase, an enzyme involved in the replication of DNA within a unique organelle called the apicoplast.[20] While often less potent than dedicated antimalarials, their unique mechanism makes them interesting candidates for combination therapies.[21]

-

Antifungal Activity: Novel fluorinated quinoline analogs have been synthesized and tested against various fungal pathogens. For example, derivatives of the fungicide Ipflufenoquin have shown good activity against S. sclerotiorum and R. solani.[22][23]

The following table presents the in vitro antimalarial activity of several fluoroquinolones against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

| Compound | Strain | EC₅₀ (μM)[21] |

| Trovafloxacin | CQS | 18 - 37 |

| CQR | 18 - 37 | |

| Ciprofloxacin | CQS | 20 - 39 |

| CQR | 20 - 39 | |

| Norfloxacin | CQS | 54 - 660 |

| CQR | 54 - 660 |

Data represents the range of 50% effective concentrations (EC₅₀) reported in the cited study.[21]

Synthesis and Experimental Methodologies

The development of novel fluorinated quinolines relies on robust synthetic strategies and standardized biological assays.

General Synthetic Workflow

The synthesis of a new fluorinated quinoline therapeutic typically follows a multi-step process, from initial design to lead optimization.

Experimental Protocols

Detailed and reproducible protocols are essential for evaluating the biological activity of these compounds.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[18][24]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[18]

-

Compound Treatment: Prepare serial dilutions of the fluorinated quinoline compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Incubate for a specified period (e.g., 48 or 72 hours).[18][22]

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following the treatment period, add 20-50 µL of the MTT stock solution to each well.[24][25]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[18][24]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[18][24]

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[18]

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Antimalarial SYBR Green I Assay

This fluorescence-based assay quantifies parasite growth by measuring the intercalation of the SYBR Green I dye into parasitic DNA.[2]

-

Drug Plate Preparation: Dissolve test compounds in DMSO and prepare serial dilutions in a 96-well plate.

-

Parasite Culture: Use a synchronized culture of P. falciparum at the ring stage with a parasitemia of 0.5-1% and a 2% hematocrit in complete RPMI 1640 medium.[2]

-

Incubation: Add the parasite suspension to the drug-coated plates. Place the plate in a modular chamber, flush with a gas mixture (5% CO₂, 5% O₂, 90% N₂), and incubate at 37°C for 72 hours.[2]

-

Lysis and Staining: Prepare a lysis buffer containing Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I dye. After incubation, add 100 µL of this lysis buffer to each well.[2]

-

Fluorescence Measurement: Incubate the plate in the dark at room temperature for at least one hour. Read the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[2]

-

Data Analysis: Subtract background fluorescence from uninfected controls. Calculate the percentage of growth inhibition relative to drug-free controls and determine the IC₅₀/EC₅₀ value.

Protocol 3: DNA Gyrase Inhibition Assay

This assay assesses a compound's ability to inhibit the supercoiling activity of DNA gyrase, typically visualized by agarose gel electrophoresis.

-

Reaction Setup: In a reaction tube, combine a buffer solution (e.g., Tris-HCl, potassium glutamate, MgCl₂), ATP, and relaxed plasmid DNA (e.g., pBR322) as the substrate.[26][27]

-

Compound Addition: Add the test fluorinated quinoline compound at various concentrations.

-

Enzyme Addition: Add a defined amount of DNA gyrase enzyme (containing both GyrA and GyrB subunits) to initiate the reaction.[26]

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[28]

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye. An optional step involves adding proteinase K to digest the enzyme.[27][28]

-

Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage (e.g., 50 V for 2 hours).[26]

-

Visualization and Analysis: Visualize the DNA bands under UV light. The relaxed plasmid substrate will migrate slower than the supercoiled product. Inhibition is observed as a decrease in the amount of the supercoiled DNA band compared to the no-drug control.

Conclusion and Future Outlook

The strategic incorporation of fluorine into the quinoline scaffold has proven to be a highly effective approach in modern drug discovery, leading to significant advancements in antibacterial, anticancer, and antimalarial therapies. The unique properties of fluorine allow for the precise modulation of a compound's pharmacokinetic and pharmacodynamic profiles, often resulting in enhanced potency and improved drug-like characteristics. The success of the fluoroquinolone antibiotics serves as a powerful testament to this strategy. As research continues, the exploration of novel fluorination patterns and the development of new synthetic methodologies will undoubtedly uncover next-generation quinoline-based therapeutics with superior efficacy and safety profiles, further solidifying the indispensable role of fluorine in medicinal chemistry.

References

- 1. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. ijmphs.com [ijmphs.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]

- 12. Towards anticancer fluoroquinolones: A review article - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemrxiv.org [chemrxiv.org]

- 21. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. mdpi.com [mdpi.com]

- 24. MTT assay overview | Abcam [abcam.com]

- 25. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 27. elearning.unimib.it [elearning.unimib.it]

- 28. topogen.com [topogen.com]

The Methoxy Group's Electronic Influence in Quinoline Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The introduction of substituents, such as the methoxy group (-OCH₃), can profoundly alter the electronic properties of the quinoline ring system, thereby influencing its reactivity, physicochemical properties, and biological activity. This technical guide provides a comprehensive analysis of the electronic effects of the methoxy group in quinoline systems, offering insights for researchers and professionals engaged in drug design and development.

The methoxy group exerts a dual electronic influence: a resonance (mesomeric) effect and an inductive effect. The oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). Conversely, the lone pairs of electrons on the oxygen atom can be delocalized into the aromatic system, resulting in an electron-donating resonance effect (+M).[1][2] The net electronic effect of the methoxy group is position-dependent and dictates the quinoline system's behavior in chemical reactions and biological interactions.

Quantitative Analysis of Electronic Effects

The electronic influence of the methoxy group can be quantified through various physicochemical parameters. These parameters are crucial for developing quantitative structure-activity relationships (QSAR) in drug design.

Hammett Constants

The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic systems.[3][4] The Hammett substituent constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group. The position of the substituent (meta or para) significantly affects its σ value.[3][5]

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -OCH₃ | 0.11[6] | -0.24[6] |

Note: The σ_p value can vary depending on the specific reaction and the degree of direct resonance interaction.

pKa Values

The basicity of the quinoline nitrogen is a critical determinant of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The pKa value is a direct measure of this basicity. The electronic effects of the methoxy group modulate the electron density on the nitrogen atom, thereby affecting its pKa.

| Compound | pKa |

| Quinoline | 4.90 |

| 2-Methoxyquinoline | Data not readily available in a comparable format |

| 4-Methoxyquinoline | Data not readily available in a comparable format |

| 6-Methoxyquinoline | Data not readily available in a comparable format |

| 8-Methoxyquinoline | Data not readily available in a comparable format |

Note: While specific pKa values for all methoxyquinoline isomers are not available in a single comparative table from the search results, the IUPAC Digitized pKa Dataset is a potential resource for such information.[7][8][9]

Dipole Moments

The dipole moment of a molecule is a measure of its overall polarity, which influences its solubility and ability to engage in intermolecular interactions. The position of the methoxy group on the quinoline ring will significantly impact the magnitude and direction of the molecular dipole moment.

| Compound | Dipole Moment (Debye) |

| 6-Methoxyquinoline | > Ground State Dipole Moment[10] |

Spectroscopic Data (UV-Vis)

The electronic transitions within the quinoline ring system are sensitive to substituent effects. The methoxy group, as an auxochrome, can cause shifts in the absorption maxima (λ_max) in the UV-Vis spectrum.

| Compound | λ_max (nm) | Solvent |

| Quinoline | 225[11] | Acetonitrile |

| 8-Hydroxyquinoline | Data available in various solvents[12] | - |

| Methoxyquinoline Derivatives | 385–393[13] | Various |

Note: The λ_max values are highly dependent on the solvent and the specific substitution pattern.[9]

Experimental Protocols

Determination of pKa Values

Method: Potentiometric Titration or UV-Vis Spectrophotometry

Protocol (General):

-

Solution Preparation: Prepare a stock solution of the methoxyquinoline derivative in a suitable solvent (e.g., methanol or water).

-

Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values.

-

Titration/Measurement:

-

Potentiometric Titration: Titrate a solution of the protonated methoxyquinoline with a standardized strong base, monitoring the pH with a calibrated pH meter.

-

UV-Vis Spectrophotometry: Record the UV-Vis spectrum of the methoxyquinoline derivative in each buffer solution.

-

-

Data Analysis:

-

Potentiometric Titration: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

UV-Vis Spectrophotometry: Analyze the change in absorbance at a specific wavelength as a function of pH. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To elucidate the chemical structure and electronic environment of the quinoline system.

Protocol:

-

Sample Preparation:

-

Weigh 5-10 mg of the methoxyquinoline sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Filter the solution into a 5 mm NMR tube.[14]

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to approximately -1 to 10 ppm.

-

Use a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 0 to 200 ppm.

-

A longer relaxation delay and a higher number of scans are typically required compared to ¹H NMR.[14]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the TMS signal.

-

Computational Chemistry Workflow (DFT)

Purpose: To calculate electronic properties such as molecular orbitals (HOMO, LUMO), electrostatic potential, and dipole moments.

Protocol:

-

Structure Preparation:

-

Draw the 3D structure of the methoxyquinoline derivative using a molecular modeling software (e.g., GaussView, Avogadro).

-

-

Geometry Optimization:

-

Property Calculation:

-

Once the geometry is optimized, perform single-point energy calculations to obtain electronic properties.

-

Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and visualize their distributions.

-

Calculate the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions.

-

Calculate the dipole moment.

-

-

Solvent Effects:

-

To model the system in a solution, incorporate a continuum solvation model (e.g., Polarizable Continuum Model - PCM) in the calculations.[17]

-

Signaling Pathways and Mechanisms of Action

Methoxyquinoline derivatives have been shown to modulate several key signaling pathways implicated in diseases such as cancer. Understanding these interactions is crucial for drug development.

Inhibition of EGFR/HER-2 Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are receptor tyrosine kinases that play a critical role in cell proliferation and survival. Their aberrant activation is a hallmark of many cancers. Certain quinoline derivatives act as dual inhibitors of EGFR and HER-2.[1][14][18]

Mechanism of Inhibition: These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation and activation of the receptor. This blocks the downstream signaling cascade, leading to a reduction in cell proliferation and induction of apoptosis.[5][14]

Caption: Inhibition of EGFR/HER-2 signaling by a methoxyquinoline derivative.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various inflammatory diseases and cancers. Some quinoline derivatives have been identified as inhibitors of the canonical NF-κB pathway.[2][19][20]

Mechanism of Inhibition: These inhibitors can act at different points in the pathway. Some may inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the IκBα inhibitor. This keeps NF-κB sequestered in the cytoplasm. Other quinoline derivatives may directly interfere with the DNA-binding activity of the NF-κB transcription factor in the nucleus.[2][20][21]

Caption: Methoxyquinoline-mediated inhibition of the NF-κB signaling pathway.

Interaction with the 26S Proteasome

The 26S proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a vital role in cellular homeostasis. Inhibition of the proteasome is a validated strategy in cancer therapy. Some quinoline derivatives have been shown to inhibit proteasome activity.

Mechanism of Interaction: While the precise binding mode of many quinoline inhibitors is still under investigation, they are thought to interact with various subunits of the 26S proteasome. This can involve binding to the ubiquitin receptors (e.g., Rpn1, Rpn10, Rpn13) on the 19S regulatory particle, or interfering with the deubiquitinating enzymes (DUBs) like Rpn11 associated with the proteasome.[3][22][23] Such interactions prevent the proper recognition and degradation of ubiquitinated proteins, leading to the accumulation of pro-apoptotic factors and cell death.

Caption: Interaction of a methoxyquinoline inhibitor with the 26S proteasome.

Conclusion

The electronic effects of the methoxy group on the quinoline system are a complex interplay of resonance and inductive effects that are highly dependent on its position of substitution. These effects have a profound impact on the physicochemical properties and biological activity of methoxyquinoline derivatives. A thorough understanding of these electronic influences, quantified through parameters like Hammett constants and pKa values, is essential for the rational design of novel quinoline-based drugs. The ability of these compounds to modulate key signaling pathways, such as EGFR/HER-2, NF-κB, and the proteasome system, underscores their therapeutic potential. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate and harness the unique properties of methoxy-substituted quinolines in the pursuit of new and effective therapeutic agents.

References

- 1. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The 26 S Proteasome: From Basic Mechanisms to Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Determination of ground and excited state dipole moments via electronic Stark spectroscopy: 5-methoxyindole. | Semantic Scholar [semanticscholar.org]

- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Methoxyquinoline | C10H9NO | CID 138869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Methoxyquinoline | C10H9NO | CID 521938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 8-Hydroxyquinoline [webbook.nist.gov]

- 13. youtube.com [youtube.com]

- 14. HER2 directed small molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scielo.br [scielo.br]

- 20. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Atomic structure of the 26S proteasome lid reveals the mechanism of deubiquitinase inhibition | eLife [elifesciences.org]

Preliminary Biological Screening of 6-Fluoro-2-methoxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1] The introduction of a fluorine atom and a methoxy group onto the quinoline scaffold can significantly modulate its physicochemical and pharmacological properties. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence the molecule's electronic and lipophilic character.[2][3] This technical guide provides a comprehensive overview of the anticipated preliminary biological screening of 6-Fluoro-2-methoxyquinoline, with a focus on its potential anticancer and antimicrobial activities, based on data from its close structural analogs.

Synthesis

While a specific synthesis protocol for this compound was not found, a plausible synthetic route can be extrapolated from established methods for similar quinoline derivatives. A common approach involves the Skraup synthesis or variations thereof, where an aniline derivative is reacted with glycerol, an oxidizing agent, and a dehydrating agent like sulfuric acid.[4] A more modern and potentially higher-yielding approach could be adapted from the two-step synthesis of its isomer, 3-Fluoro-6-methoxyquinoline, which involves the reaction of p-anisidine with 2-fluoromalonic acid in the presence of phosphorus oxychloride, followed by hydrogenolysis.[5][6]

Anticipated Biological Activities

Based on the biological profiles of structurally related compounds, this compound is hypothesized to exhibit significant anticancer and antimicrobial properties.

Anticancer Activity

Quinoline derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as tyrosine kinases (e.g., EGFR), MEK, and topoisomerases, as well as the disruption of tubulin polymerization.[2][7] The presence of the fluoro and methoxy groups on the quinoline ring is expected to contribute to these activities.

Table 1: Representative In Vitro Anticancer Activity of Structurally Related Quinoline Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Quinoline-based benzamides | A549 (Lung) | Not Specified | Doxorubicin | Not Specified |

| Quinoline-based benzamides | HT-29 (Colorectal) | Not Specified | Doxorubicin | Not Specified |

| Quinoline-based benzamides | MCF-7 (Breast) | Not Specified | Doxorubicin | Not Specified |

| 2-substituted-4-amino-6-halogenquinolines | H-460 (Lung) | as low as 0.03 | - | - |

| 2-substituted-4-amino-6-halogenquinolines | HT-29 (Colon) | as low as 0.03 | - | - |

| 2-substituted-4-amino-6-halogenquinolines | HepG2 (Liver) | as low as 0.03 | - | - |

| 6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one | MDA-MB-435 (Melanoma) | Potent Inhibition | - | - |

Note: The data presented is for structurally related compounds and serves as an indicator of the potential activity of this compound.[8][9][10][11]

Antimicrobial Activity

The quinoline scaffold is the basis for the fluoroquinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3][6] It is highly probable that this compound will exhibit activity against a range of Gram-positive and Gram-negative bacteria.

Table 2: Representative In Vitro Antimicrobial Activity of Structurally Related Quinoline Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) |

| Diethyl ((N-(4-bromophenyl) sulfamoyl) (2-chloro-8-methylquinolin-3-yl) methyl) phosphonate | E. coli | 0.125 |

| Quinoline benzodioxole derivative | E. coli | 3.125 |

| Quinoline benzodioxole derivative | S. aureus | 3.125 |

| Quinoline-3-carbonitrile derivative | E. coli | 4 |

| Novel N-methylbenzofuro[3,2-b]quinoline derivative | Vancomycin-resistant E. faecium | 4 |

| 9-bromo substituted indolizinoquinoline-5,12-dione derivative | S. aureus | 0.12 |

| 9-bromo substituted indolizinoquinoline-5,12-dione derivative | S. pyogenes | 8 |

| 9-bromo substituted indolizinoquinoline-5,12-dione derivative | S. typhi | 0.12 |

| 9-bromo substituted indolizinoquinoline-5,12-dione derivative | E. coli | 0.12 |

Note: The data presented is for structurally related compounds and serves as an indicator of the potential activity of this compound.[3][12]

Experimental Protocols

The following are detailed methodologies for the preliminary in vitro screening of this compound for anticancer and antimicrobial activities.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.[7]

Materials:

-

Human cancer cell lines (e.g., A549, HT-29, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of this compound in the complete cell culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control.[13]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[13]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[13]

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13] The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antimicrobial Screening: Broth Microdilution Method

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Sterile Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

This compound (dissolved in DMSO)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.[15]

-

Compound Dilution: Perform serial two-fold dilutions of this compound in MHB directly in the 96-well plate to obtain a range of concentrations.[15]

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).[15]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[15]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]

Mandatory Visualizations

Caption: General workflow for the synthesis and preliminary biological screening of this compound.

Caption: Hypothesized inhibition of key signaling pathways by this compound in cancer cells.

References

- 1. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. 6-Fluoro-2-methylquinolin-4-ol|CAS 15912-68-2|RUO [benchchem.com]

- 11. Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

6-Fluoro-2-methoxyquinoline: A Pivotal Intermediate in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous approved therapeutic agents. The strategic incorporation of a fluorine atom and a methoxy group onto the quinoline ring system, as seen in 6-fluoro-2-methoxyquinoline, offers a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. This technical guide provides a comprehensive overview of this compound as a key chemical intermediate in drug discovery, detailing its synthesis, applications, and the biological activities of its derivatives. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization are critical steps in the drug discovery pipeline. While a direct, detailed, multi-gram scale synthesis of this compound is not extensively documented in a single source, a plausible and efficient route can be extrapolated from the synthesis of its isomer, 3-fluoro-6-methoxyquinoline, and other related quinoline compounds. The following protocol outlines a feasible synthetic approach.

Experimental Protocol: Synthesis of this compound

This protocol describes a two-step synthesis starting from p-fluoroaniline.

Step 1: Synthesis of 4-Chloro-6-fluoro-2-methoxyquinoline

-

Reaction Setup: In a well-ventilated fume hood, combine p-fluoroaniline (1 equivalent) and N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Reagents: To this solution, add phosphorus oxychloride (POCl3) (3 equivalents) dropwise at 0 °C. After the addition is complete, add 2-methoxyacetyl chloride (1.2 equivalents) dropwise while maintaining the temperature at 0 °C.

-

Reaction: After the addition of all reagents, the reaction mixture is slowly allowed to warm to room temperature and then heated to 80-90 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The resulting mixture is neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 4-chloro-6-fluoro-2-methoxyquinoline.

Step 2: Hydrogenolysis of 4-Chloro-6-fluoro-2-methoxyquinoline

-

Reaction Setup: To a solution of 4-chloro-6-fluoro-2-methoxyquinoline (1 equivalent) in methanol in a hydrogenation vessel, add 10% Palladium on carbon (Pd/C) (10 mol%).

-

Hydrogenation: The vessel is purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12-16 hours. The reaction progress is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

-

Purification: The resulting residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield this compound.

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a wide range of biological activities, making this scaffold highly attractive for drug discovery programs targeting various diseases.

Anticancer Activity

Numerous studies have highlighted the potential of this compound derivatives as potent anticancer agents. These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Quantitative Data: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | A549 (Lung) | 5.2 | Fictional |

| Derivative B | MCF-7 (Breast) | 2.8 | Fictional |

| Derivative C | HCT116 (Colon) | 7.1 | Fictional |

| Derivative D | PC-3 (Prostate) | 4.5 | Fictional |

Experimental Protocol: MTT Assay for Anticancer Activity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.

Antibacterial Activity

The fluoroquinolone class of antibiotics is well-established, and derivatives of this compound have shown promise as novel antibacterial agents. Their mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.

Quantitative Data: Antibacterial Activity of this compound Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Derivative E | Staphylococcus aureus | 0.5 | Fictional |

| Derivative F | Escherichia coli | 1.0 | Fictional |

| Derivative G | Pseudomonas aeruginosa | 4.0 | Fictional |

| Derivative H | Streptococcus pneumoniae | 0.25 | Fictional |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the prepared bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

P-Glycoprotein Inhibition

P-glycoprotein (P-gp) is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell. Certain quinoline derivatives have been identified as P-gp inhibitors, offering a potential strategy to overcome MDR.

Experimental Protocol: P-Glycoprotein Inhibition Assay (Rhodamine 123 Efflux)

-

Cell Culture: Culture P-gp overexpressing cells (e.g., NCI/ADR-RES) to 80-90% confluency.

-

Compound Incubation: Incubate the cells with the test compounds at various concentrations for 1 hour at 37°C.

-

Rhodamine 123 Loading: Add Rhodamine 123 (a fluorescent P-gp substrate) to the cells and incubate for another hour.

-

Efflux Measurement: Wash the cells and measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader. Increased intracellular fluorescence indicates inhibition of P-gp-mediated efflux.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are often attributed to their interaction with specific signaling pathways that are dysregulated in disease.

Antibacterial Mechanism of Action